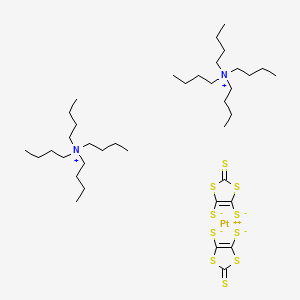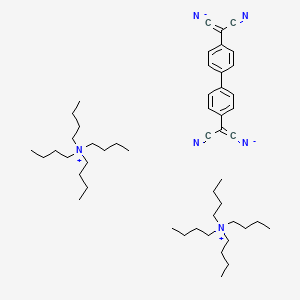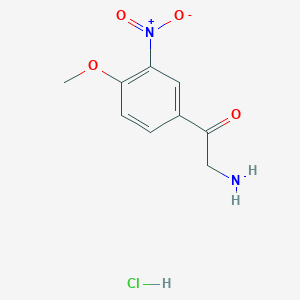![molecular formula C16H24Cl2FN3 B1522010 {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride CAS No. 1193389-57-9](/img/structure/B1522010.png)
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Descripción general
Descripción
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2FN3 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenic Exposure and Detection
- Heterocyclic amines, similar in structure to the compound , are continually present in food and are recognized as carcinogenic. They are detectable in human urine, suggesting ongoing exposure through diet. The research did not find these compounds in patients receiving parenteral alimentation, indicating dietary intake as a primary source (Ushiyama et al., 1991).
Radiotracer Applications
- A radiotracer, 11C-CS1P1, structurally similar to the compound , has been evaluated for safety and dosimetry in humans. It targets the sphingosine-1-phosphate receptor 1 (S1PR1), significant in multiple sclerosis, and shows promise for evaluating inflammation in clinical populations (Brier et al., 2022).
Metabolism and Pharmacokinetics
- The metabolism and pharmacokinetics of designer benzodiazepines, structurally related to the compound, have been examined. These compounds have a long elimination half-life and produce metabolites detectable in human serum and urine over an extended period, suggesting potential applications or implications in therapeutic and forensic contexts (Moosmann et al., 2013).
Environmental Exposure and Health Implications
- Studies have shown that exposure to certain organochlorine and organobromine compounds, similar in persistence to the compound , in the environment can have significant health implications, reflecting the need for monitoring and potential regulatory actions (Norén & Meironyté, 2000; Babina et al., 2012; Schecter et al., 2003).
Neurological Implications and Therapeutic Potential
- Compounds with structural similarities to the chemical have been evaluated for their neuroprotective effects and potential therapeutic applications in conditions like cerebral infarction and phenylketonuria, highlighting the importance of biogenic amines and their correlation with brain atrophy and damage in certain patient populations (Pilotto et al., 2019; Houkin et al., 1998).
Propiedades
IUPAC Name |
5-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3.2ClH/c1-18-11-5-3-4-6-15-12-16(20(2)19-15)13-7-9-14(17)10-8-13;;/h7-10,12,18H,3-6,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMGEHNTNJCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)








